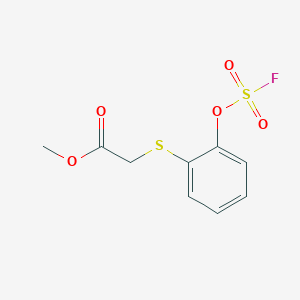

![molecular formula C6H13NO2 B2771057 [3-(Methoxymethyl)oxetan-3-yl]methanamine CAS No. 1557736-59-0](/img/structure/B2771057.png)

[3-(Methoxymethyl)oxetan-3-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(Methoxymethyl)oxetan-3-yl]methanamine” is a chemical compound with the CAS Number: 1557736-59-0 . It has a molecular weight of 131.17 . The compound is stored at a temperature of 4°C and is shipped with an ice pack . It is in liquid form .

Molecular Structure Analysis

The InChI code for “[3-(Methoxymethyl)oxetan-3-yl]methanamine” is1S/C6H13NO2/c1-8-3-6(2-7)4-9-5-6/h2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“[3-(Methoxymethyl)oxetan-3-yl]methanamine” is a liquid . It has a molecular weight of 131.17 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique

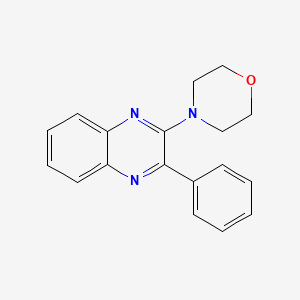

Antibacterial and Antifungal Activities

A study by Thomas, Adhikari, & Shetty (2010) revealed that derivatives of methanamine, including those resembling [3-(Methoxymethyl)oxetan-3-yl]methanamine, have shown promising antibacterial and antifungal activities. The research synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety and tested their efficacy against pathogenic strains. The results indicated moderate to very good activities, comparable to first-line drugs.

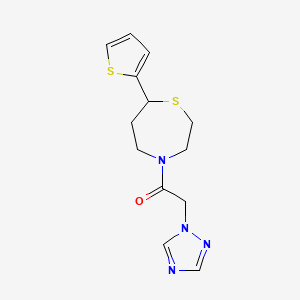

Analytical and Characterization Methods

The analytical profile of similar compounds to [3-(Methoxymethyl)oxetan-3-yl]methanamine has been studied for their identification in biological matrices. In 2013, De Paoli et al. developed methods using gas chromatography and mass spectrometry for characterizing psychoactive arylcyclohexylamines, which are structurally related. Such methodologies are crucial for the accurate detection and analysis of these compounds in clinical and forensic settings.

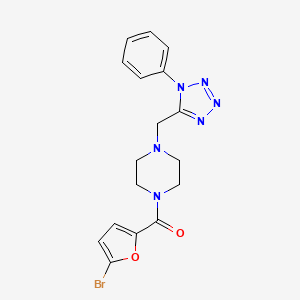

Potential Anticonvulsant Agents

Compounds structurally similar to [3-(Methoxymethyl)oxetan-3-yl]methanamine have been explored for their potential as anticonvulsant agents. Pandey & Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine and evaluated their anticonvulsant activity. Several compounds exhibited significant protection against seizures, highlighting the potential therapeutic applications of these chemical structures in treating convulsive disorders.

Photocytotoxicity and Cellular Imaging

Research on iron(III) complexes, including those with components structurally related to [3-(Methoxymethyl)oxetan-3-yl]methanamine, has shown promising results in the field of photocytotoxicity and cellular imaging. Basu et al. (2014) investigated iron(III) catecholates for their ability to be ingested in the nucleus of cells and generate reactive oxygen species under red light. This research contributes to the development of novel therapeutic strategies and imaging techniques in medical science.

Safety and Hazards

“[3-(Methoxymethyl)oxetan-3-yl]methanamine” is classified as a dangerous substance. It has the hazard statements H227, H302, H314, and H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mécanisme D'action

Biochemical Pathways

Oxetanes have been used in the synthesis of various pharmaceuticals and could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, [3-(Methoxymethyl)oxetan-3-yl]methanamine is stored at a temperature of 4°C to maintain its stability .

Propriétés

IUPAC Name |

[3-(methoxymethyl)oxetan-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-3-6(2-7)4-9-5-6/h2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYKRPKPSQVBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Methoxymethyl)oxetan-3-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2770975.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2770977.png)

![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)

![5-Benzylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770989.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)

![Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2770995.png)